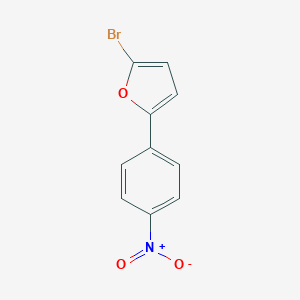
2-Bromo-5-(4-nitrophenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(4-nitrophenyl)furan is a synthetic compound that belongs to the furan family. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(4-nitrophenyl)furan involves the inhibition of 2-Bromo-5-(4-nitrophenyl)furan. 2-Bromo-5-(4-nitrophenyl)furan is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting 2-Bromo-5-(4-nitrophenyl)furan, 2-Bromo-5-(4-nitrophenyl)furan reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Bromo-5-(4-nitrophenyl)furan have been extensively studied. The compound has been shown to have anti-inflammatory and analgesic effects in animal models, and it is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, 2-Bromo-5-(4-nitrophenyl)furan has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Bromo-5-(4-nitrophenyl)furan in lab experiments is its potency as a 2-Bromo-5-(4-nitrophenyl)furan inhibitor. The compound has been shown to be more potent than other 2-Bromo-5-(4-nitrophenyl)furan inhibitors, which makes it a valuable tool for studying the role of 2-Bromo-5-(4-nitrophenyl)furan in various biological processes.
However, one of the limitations of using 2-Bromo-5-(4-nitrophenyl)furan in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-5-(4-nitrophenyl)furan. One direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. The compound has shown promising results in animal models, and further studies are needed to determine its effectiveness in humans.
Another direction is the investigation of its potential use in cancer therapy. The compound has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its effectiveness in treating various types of cancer.
In addition, further studies are needed to determine the safety of 2-Bromo-5-(4-nitrophenyl)furan in humans. The compound has been shown to be toxic to some cell types at high concentrations, and further studies are needed to determine its potential toxicity in humans.
Conclusion
In conclusion, 2-Bromo-5-(4-nitrophenyl)furan is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of 2-Bromo-5-(4-nitrophenyl)furan and has been shown to have anti-inflammatory and analgesic effects in animal models. The compound also has anti-cancer properties and is being investigated for its potential use in cancer therapy. While there are some limitations to its use in lab experiments, 2-Bromo-5-(4-nitrophenyl)furan has shown promise as a valuable tool for studying the role of 2-Bromo-5-(4-nitrophenyl)furan in various biological processes.
Synthesemethoden
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan involves several steps. The first step is the preparation of 4-nitrophenylacetic acid, which is then converted to 4-nitrophenylacetic acid hydrazide. The hydrazide is then reacted with furan-2-carboxylic acid to obtain 2-Bromo-5-(4-nitrophenyl)furan. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in large quantities for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(4-nitrophenyl)furan has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of 2-Bromo-5-(4-nitrophenyl)furan, which is an enzyme that plays a crucial role in inflammation and pain. The compound has been shown to have anti-inflammatory and analgesic effects in animal models, and it is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, 2-Bromo-5-(4-nitrophenyl)furan has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
73226-77-4 |
|---|---|
Produktname |
2-Bromo-5-(4-nitrophenyl)furan |
Molekularformel |
C10H6BrNO3 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
2-bromo-5-(4-nitrophenyl)furan |
InChI |
InChI=1S/C10H6BrNO3/c11-10-6-5-9(15-10)7-1-3-8(4-2-7)12(13)14/h1-6H |
InChI-Schlüssel |
HYOCPYUJLQDUPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
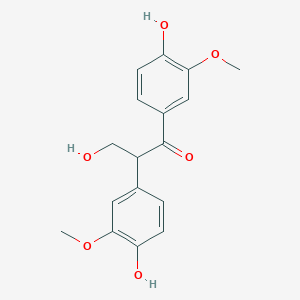
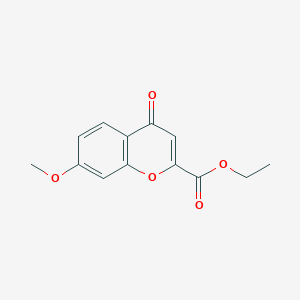
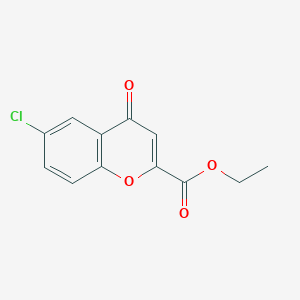
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
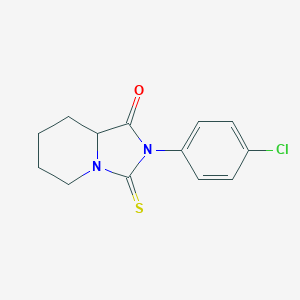

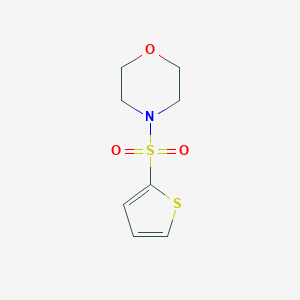
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
